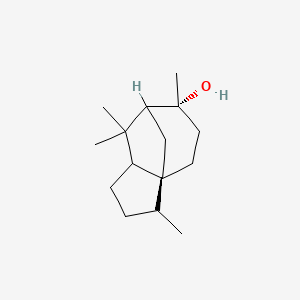
(+)-Cedrol;alpha-Cedrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cedrol is a sesquiterpene alcohol found predominantly in the essential oils of conifers, especially in the genera Cupressus (cypress) and Juniperus (juniper). It is also present in Origanum onites, a plant related to oregano . Cedrol is known for its pleasant cedar aroma and is widely used in the fragrance industry. It constitutes about 19% of cedarwood oil from Texas and 15.8% of cedarwood oil from Virginia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cedrol can be synthesized from cedarwood oil through fractional distillation and crystallization. The process involves the isolation of cedrol from the essential oil, followed by purification to achieve high purity levels .
Industrial Production Methods: Industrial production of cedrol typically involves the extraction of cedarwood oil from the heartwood of coniferous trees, followed by distillation and crystallization to isolate cedrol. The purity of cedrol can be enhanced through additional purification steps such as recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: Cedrol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Cedrol can be oxidized using reagents like potassium permanganate or chromium trioxide to form cedryl ketone.
Reduction: Reduction of cedrol can be achieved using hydrogen gas in the presence of a palladium catalyst to form dihydrocedrol.
Substitution: Cedrol can undergo substitution reactions with halogens in the presence of a Lewis acid catalyst to form halogenated derivatives.
Major Products:
Oxidation: Cedryl ketone
Reduction: Dihydrocedrol
Substitution: Halogenated cedrol derivatives
Aplicaciones Científicas De Investigación
Cedrol has a wide range of applications in scientific research:
Mecanismo De Acción
Cedrol exerts its effects through various molecular targets and pathways:
Antifungal Activity: Cedrol induces oxidative stress in fungal cells, leading to DNA fragmentation and apoptosis through the mitochondrial pathway.
Sedative Effects: Cedrol acts on the autonomic nervous system, increasing parasympathetic activity and reducing sympathetic activity, which results in a calming effect.
Anti-inflammatory and Antioxidant Effects: Cedrol inhibits the activity of cytochrome P450 enzymes, reducing the production of reactive oxygen species and inflammation.
Comparación Con Compuestos Similares
Cedrol is often compared with other sesquiterpene alcohols such as cedrene and thujopsene:
Cedrene: Another component of cedar oil, cedrene is less effective as an antifungal agent compared to cedrol.
Cedrol stands out due to its unique combination of antifungal, antibacterial, anti-inflammatory, and sedative properties, making it a versatile compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C15H26O |
|---|---|
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
(1S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol |
InChI |
InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10?,11?,12?,14-,15+/m1/s1 |
Clave InChI |
SVURIXNDRWRAFU-ZFFQGIBWSA-N |
SMILES isomérico |
CC1CCC2[C@]13CC[C@@](C(C3)C2(C)C)(C)O |
SMILES canónico |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


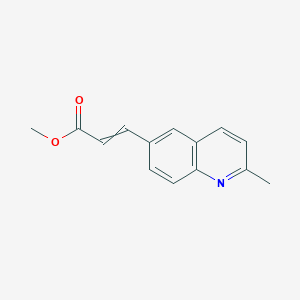
![1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B14792049.png)
![1-[1-Chloro-3-(4-phenylphenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14792057.png)
![[3-(3,5-difluorophenyl)-3,4-dihydropyrazol-2-yl]-piperidin-4-ylmethanone;[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B14792064.png)

![N-benzyl-1-[5-({5-tert-butyl-2-methoxy-3-[(methylsulfonyl)amino]phenyl}carbamoyl)-2-methylphenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14792076.png)

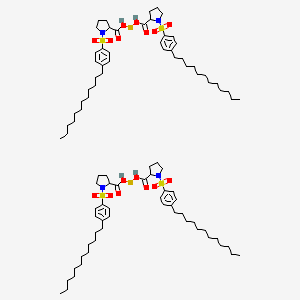
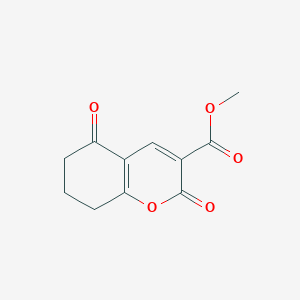
![methyl N-[1-[[4-[3-[3-[bis(methylsulfonyl)amino]-5-chloro-2-fluorophenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B14792093.png)
![(2Z)-6-hydroxy-2-[(pyridin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B14792099.png)
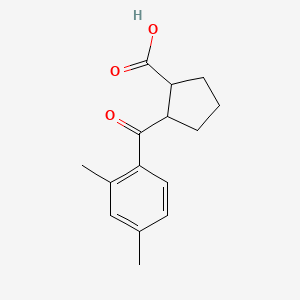
![1-{1H-pyrrolo[2,3-b]pyridin-5-yl}cyclopropan-1-amine](/img/structure/B14792118.png)
![(2R,3R,4R,5R)-2-[(benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluoro-4-methyloxolan-3-yl benzoate](/img/structure/B14792123.png)
